Chloromethyl-2-ethoxy-naphthalene
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Overview
Description
1-(Chloromethyl)-2-ethoxynaphthalene is an organic compound with the molecular formula C13H13ClO It is a derivative of naphthalene, where a chloromethyl group and an ethoxy group are attached to the naphthalene ring
Preparation Methods
The synthesis of 1-(chloromethyl)-2-ethoxynaphthalene typically involves the chloromethylation of 2-ethoxynaphthalene. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating its attack by the aromatic pi-electrons of 2-ethoxynaphthalene .
Industrial production methods may involve similar chloromethylation reactions but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1-(Chloromethyl)-2-ethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and reduced derivatives.
Scientific Research Applications
1-(Chloromethyl)-2-ethoxynaphthalene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicinal Chemistry: Research into its potential therapeutic effects and its role as a building block for drug development is ongoing.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-2-ethoxynaphthalene depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The ethoxy group can influence the reactivity and stability of the compound by donating electron density through resonance and inductive effects.
In biological systems, the compound may interact with enzymes or receptors, altering their activity or function. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1-(Chloromethyl)-2-ethoxynaphthalene can be compared with other chloromethylated naphthalenes and ethoxylated naphthalenes:
1-(Chloromethyl)naphthalene: Lacks the ethoxy group, making it less electron-rich and potentially less reactive in certain substitution reactions.
2-Ethoxynaphthalene: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
1-(Chloromethyl)-2-methoxynaphthalene: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.
The uniqueness of 1-(chloromethyl)-2-ethoxynaphthalene lies in its combination of the chloromethyl and ethoxy groups, providing a balance of reactivity and stability that can be advantageous in various chemical and biological applications.
Properties
Molecular Formula |
C13H13ClO |
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Molecular Weight |
220.69 g/mol |
IUPAC Name |
1-(chloromethyl)-2-ethoxynaphthalene |
InChI |
InChI=1S/C13H13ClO/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-8H,2,9H2,1H3 |
InChI Key |
AAKMHVVUADKZQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CCl |
Origin of Product |
United States |
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